1H NMR and 13C NMR chemical shifts for 5-ethylfuran-2-sulfonyl chloride
1H NMR and 13C NMR chemical shifts for 5-ethylfuran-2-sulfonyl chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-ethylfuran-2-sulfonyl chloride
Introduction: The Role of NMR in Structural Elucidation
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 5-ethylfuran-2-sulfonyl chloride is a heterocyclic compound with potential applications as a versatile synthetic intermediate. Its structure, comprising an electron-rich furan ring functionalized with both an electron-donating ethyl group and a strongly electron-withdrawing sulfonyl chloride group, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous confirmation of such molecular structures in solution.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 5-ethylfuran-2-sulfonyl chloride. In the absence of publicly available experimental spectra for this specific molecule[1][2], this document leverages foundational NMR principles and comparative data from structurally related analogs to construct a robust predictive framework. This approach is designed to equip researchers with the necessary benchmarks to confidently verify the successful synthesis and purity of this compound.
Molecular Structure and Predictive NMR Analysis
The chemical shifts in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In 5-ethylfuran-2-sulfonyl chloride, the interplay between the substituent groups dictates the spectral appearance. The sulfonyl chloride group (-SO₂Cl) is a potent electron-withdrawing group, which deshields (shifts downfield) adjacent nuclei. Conversely, the ethyl group (-CH₂CH₃) is a weak electron-donating group, which shields (shifts upfield) nearby nuclei.
Caption: Numbered structure of 5-ethylfuran-2-sulfonyl chloride.
¹H NMR Spectroscopy: Predictive Insights
The proton spectrum is anticipated to show four distinct signals corresponding to the two furan ring protons and the two chemically different sets of protons in the ethyl group.
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H3 Proton: This proton is adjacent to the C2 carbon, which bears the strongly deshielding -SO₂Cl group. Consequently, H3 is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H4.
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H4 Proton: This proton is adjacent to the ethyl-substituted C5 carbon. It is expected to be upfield relative to H3. It will also appear as a doublet from coupling to H3. The typical coupling constant between H3 and H4 in a furan ring is approximately 3.5 Hz.[3]
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Methylene Protons (C6-H₂): These protons are on the carbon directly attached to the furan ring, making them benzylic-like. They will be deshielded compared to a simple alkane and will appear as a quartet due to coupling with the three methyl protons.
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Methyl Protons (C7-H₃): These protons are furthest from the ring and will be the most upfield signal. They will appear as a triplet due to coupling with the two methylene protons. The typical coupling constant for an ethyl group is approximately 7.0-7.5 Hz.
Table 1: Predicted ¹H NMR Data for 5-ethylfuran-2-sulfonyl chloride in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 7.2 – 7.4 | Doublet (d) | ~3.5 |
| H4 | 6.4 – 6.6 | Doublet (d) | ~3.5 |
| C6-H₂ (Methylene) | 2.8 – 3.0 | Quartet (q) | ~7.4 |
| C7-H₃ (Methyl) | 1.3 – 1.5 | Triplet (t) | ~7.4 |
Note: These predictions are based on data for 5-methylfuran-2-sulfonyl chloride and standard substituent effects.[3][4]
¹³C NMR Spectroscopy: Predictive Insights
The proton-decoupled ¹³C spectrum will provide a signal for each of the six unique carbon atoms in the molecule. The broad chemical shift range of ¹³C NMR allows for clear resolution of each carbon.[5]
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C2 and C5 Carbons: These carbons are directly bonded to electronegative atoms (oxygen and the sulfur of the sulfonyl group) and are therefore expected to be the most downfield signals in the furan ring. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (C2) is characteristically shifted significantly downfield.[3]
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C3 and C4 Carbons: These carbons will appear at higher field (more shielded) compared to C2 and C5.
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C6 and C7 Carbons: These aliphatic carbons of the ethyl group will appear in the far upfield region of the spectrum, consistent with typical sp³-hybridized carbons.[5]
Table 2: Predicted ¹³C NMR Data for 5-ethylfuran-2-sulfonyl chloride in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 – 155 |
| C5 | 165 – 170 |
| C3 | 122 – 126 |
| C4 | 110 – 114 |
| C6 (Methylene) | 21 – 24 |
| C7 (Methyl) | 12 – 14 |
Note: Predictions are derived from analysis of furan derivatives and established substituent effects.[3][5]
Experimental Protocol for Structural Verification
Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow provides a self-validating system for the characterization of 5-ethylfuran-2-sulfonyl chloride.
Caption: Experimental workflow for NMR-based structural confirmation.
Step 1: Sample Preparation
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Weighing: Accurately weigh approximately 10-15 mg of the synthesized 5-ethylfuran-2-sulfonyl chloride.
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Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for a wide range of organic compounds and its well-defined residual solvent signals.[6][7]
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Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.
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Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak is standard practice.[8]
Step 2: NMR Data Acquisition
These parameters are based on a typical 400 MHz NMR spectrometer.
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¹H NMR Spectroscopy Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3]
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Number of Scans (ns): Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
-
¹³C NMR Spectroscopy Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.[3]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 512 to 1024 or more) is required.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is typical for qualitative ¹³C NMR.
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.
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Step 3: Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline.
-
Calibration:
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum. The integral ratios should correspond to the number of protons for each signal (e.g., 1:1:2:3 for H3:H4:CH₂:CH₃).
-
Comparison: Compare the experimental chemical shifts, multiplicities, and coupling constants with the predicted values in Tables 1 and 2. A strong correlation between the experimental and predicted data provides high confidence in the structural assignment.
Conclusion
References
-
Nowick, J. S., et al. (Date not available). Synthesis of sulfonyl chloride substrate precursors. This document provides examples of ¹H and ¹³C NMR data for various sulfonyl chloride compounds. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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University of Puget Sound. (Date not available). NMR Chemical Shifts. Provides tables and methods for approximating proton and carbon NMR chemical shifts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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PubChem. (n.d.). 5-(trifluoromethyl)furan-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-ethylfuran-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Provides insight into the characteristic spectral features of sulfonyl chlorides. [Link]
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NextSDS. (n.d.). 5-ethylfuran-2-sulfonyl chloride — Chemical Substance Information. [Link]
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Romaniszyn, M., Sieron, L., & Albrecht, L. (2022). 5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5496–5506. [Link]
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Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
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